Methyl 3-amino-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-amino-5-(trifluoromethyl)benzoate is a chemical compound that is part of the benzoate family, characterized by the presence of a trifluoromethyl group and an amino group attached to a benzene ring. This structure is significant in various chemical reactions and can be used as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials using KF as the fluorine source . Another study describes the Friedel–Crafts acylation of aromatics with methyl benzoate, catalyzed by trifluoromethanesulfonic acid, to yield benzophenone derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-amino-5-(trifluoromethyl)benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-amino-5-(trifluoromethyl)benzoate has been studied using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been elucidated using NMR, IR, and X-ray diffraction techniques . These methods provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Methyl 3-amino-5-(trifluoromethyl)benzoate can potentially undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester group can be involved in hydrolysis or transesterification reactions. Studies have shown that methyl benzoate derivatives can react with aromatic compounds under superacidic conditions or undergo condensation reactions to form heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-amino-5-(trifluoromethyl)benzoate can be inferred from related compounds. For instance, the presence of the trifluoromethyl group is known to influence the acidity and lipophilicity of the molecule . The amino group can affect the molecule's solubility in water and its ability to form hydrogen bonds. The ester group contributes to the compound's volatility and reactivity towards nucleophiles. The synthesis and characterization of tris-methacrylated benzoate derivatives have provided insights into the mesophases and supramolecular structures that can be formed by such compounds .
Scientific Research Applications
Agrochemical Industry
“Methyl 3-amino-5-(trifluoromethyl)benzoate” and its derivatives, also known as trifluoromethylpyridines (TFMP), are used in the agrochemical industry .
Application
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Methods of Application
Pharmaceutical Industry
TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Methods of Application
Intermediate for Synthesis of Crop-Protection Products
“Methyl 3-amino-5-(trifluoromethyl)benzoate” is used as a chemical intermediate for the synthesis of several crop-protection products .
Application
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Methods of Application
Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods of synthesis were not detailed in the source.
Pharmaceutical Ingredient
“Methyl 3-amino-5-(trifluoromethyl)benzoate” is used in the synthesis of pharmaceutical ingredients .
Application
Ubrogepant is a medicament used for acute migraine with or without visual disturbances . It is likely that “Methyl 3-amino-5-(trifluoromethyl)benzoate” is used in the synthesis of this medicament.
Safety And Hazards
“Methyl 3-amino-5-(trifluoromethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
methyl 3-amino-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPHHSFTNRQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398622 | |
Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(trifluoromethyl)benzoate | |
CAS RN |
22235-25-2 | |
Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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